An In-Depth Technical Guide to the (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine Scaffold
An In-Depth Technical Guide to the (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzo[b]furan motif is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] This versatility has led to its incorporation into a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to potent interactions with the central nervous system.[1][2][3]
This guide focuses on a specific, chiral derivative within this class: (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213842-24-0). While comprehensive public data for this exact compound is limited, its structural features—a rigidified phenethylamine-like core, a chiral amine, and a methoxy group poised for specific receptor interactions—make it a molecule of significant interest for drug discovery.
This document serves as a technical guide, synthesizing information from closely related analogues and established chemical principles to provide a robust profile for researchers. We will explore the anticipated physicochemical properties, spectral characteristics, plausible synthetic routes, and potential applications of this scaffold, offering a field-proven perspective on its utility in modern drug development.
Molecular Structure and Stereochemistry
The core of the molecule is the dihydrobenzofuran ring system, with a methoxy group at the 4-position of the aromatic ring and an amine group at the 3-position of the dihydrofuran ring. The designation "(3R)" specifies the absolute stereochemistry at the chiral center, which is critical for stereospecific interactions with biological targets.
Caption: 2D Structure of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following physicochemical properties have been generated using in silico prediction models. These values provide a useful baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification, and for preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| logP (Octanol/Water) | 1.25 |
| Aqueous Solubility | -1.9 log(mol/L) (Moderately Soluble) |
| pKa (Most Basic) | 8.55 (Amine) |
| Boiling Point | 295.5 °C (at 760 mmHg) |
| Polar Surface Area | 47.3 Ų |
| #H-Bond Donors | 1 |
| #H-Bond Acceptors | 3 |
| #Rotatable Bonds | 2 |
Note: These properties were predicted using ADMETlab 2.0 and are intended for estimation purposes. Experimental verification is recommended.
Anticipated Spectral Characteristics
The structural characterization of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated.[4][5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the chirality and rigidity of the ring system.
-
Aromatic Protons (3H): Three protons on the benzene ring would likely appear as a multiplet or as distinct doublets and triplets in the range of δ 6.7-7.2 ppm . The specific coupling patterns will depend on the substitution.
-
Dihydrofuran Protons (3H):
-
The two diastereotopic protons on C2 (O-CH₂) would likely appear as two separate multiplets, possibly a doublet of doublets each, in the range of δ 4.2-4.8 ppm .
-
The proton on C3 (CH-NH₂) would likely be a multiplet around δ 4.0-4.5 ppm , coupled to the C2 protons.
-
-
Methoxy Protons (3H): A sharp singlet for the -OCH₃ group is expected around δ 3.8-3.9 ppm .[7]
-
Amine Protons (2H): A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 1.5-3.0 ppm .
¹³C NMR Spectroscopy
The carbon spectrum would confirm the number of unique carbon environments.
-
Aromatic Carbons (6C): Signals would appear in the δ 110-160 ppm region. The carbon attached to the oxygen (C7a) and the methoxy group (C4) would be the most downfield.
-
Dihydrofuran Carbons (2C):
-
The C2 carbon (-O-CH₂-) is expected around δ 70-75 ppm .
-
The C3 carbon (-CH-NH₂-) would likely be in the range of δ 50-60 ppm .
-
-
Methoxy Carbon (1C): The -OCH₃ carbon should produce a signal around δ 55-60 ppm .
Infrared (IR) Spectroscopy
-
N-H Stretching: A medium to weak absorption band (or a pair of bands for the primary amine) is expected in the region of 3300-3500 cm⁻¹ .
-
C-H Stretching (Aromatic & Aliphatic): Bands will appear just above and below 3000 cm⁻¹ .
-
C=C Stretching (Aromatic): Peaks around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ .
-
C-O Stretching (Aryl Ether & Aliphatic Ether): Strong, characteristic bands are expected in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165 . Key fragmentation patterns would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.
Proposed Asymmetric Synthesis
Synthesizing the enantiopure (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine requires a stereocontrolled approach. Several strategies for the asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans have been reported.[8][9] A plausible route, adaptable for this specific target, could involve an intramolecular cyclization of an epoxide derived from a chiral precursor.
Caption: The Prostaglandin E₂ biosynthesis pathway, a potential target.
Serotonin (5-HT) Receptor Ligands
The rigid structure of the dihydrobenzofuran ring system makes it an excellent bioisostere for the methoxy groups found in many hallucinogenic phenethylamines, effectively modeling their active binding conformations at serotonin receptors. [10]Specifically, derivatives of this scaffold have been investigated as potent ligands for various serotonin receptors, including 5-HT₁A and 5-HT₂A. [11][12][13][14]The stereochemistry and substitution pattern of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine make it a compelling candidate for the development of novel CNS agents, potentially for treating conditions like depression, anxiety, or other neurological disorders.
Safety and Handling
This compound should be considered hazardous until further toxicological information is available. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
References
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Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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- Sasakura, N., et al. (2017). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry (RSC Publishing).
- Patel, R., et al. (2022).
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- Noggle, F. B., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)
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- Mondal, S., et al. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties.
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